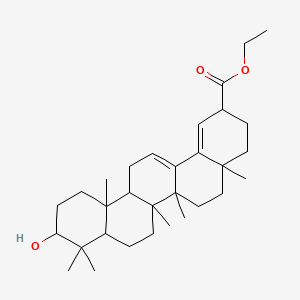![molecular formula C10H29ClInOSi3 B14305875 Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1) CAS No. 112402-92-3](/img/structure/B14305875.png)
Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is a complex organosilicon compound It features a unique structure where a chloro group is bonded to an indiganyl moiety, which is further substituted with three trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) typically involves the reaction of indiganyl chloride with tris(trimethylsilyl)methyl lithium in an inert atmosphere. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The reaction mixture is then quenched with water to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized indiganyl derivatives.
Reduction: Formation of reduced indiganyl derivatives.
Substitution: Formation of substituted indiganyl derivatives with various functional groups.
Scientific Research Applications
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with certain substrates. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The indiganyl moiety can participate in electron transfer processes, making the compound useful in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Trimethylsilyl chloride: Commonly used in organic synthesis for silylation reactions.
Indiganyl chloride: A precursor in the synthesis of various indiganyl derivatives.
Uniqueness
Chloro[tris(trimethylsilyl)methyl]indiganyl–water (1/1) is unique due to the combination of its chloro, trimethylsilyl, and indiganyl groups. This unique structure imparts distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112402-92-3 |
|---|---|
Molecular Formula |
C10H29ClInOSi3 |
Molecular Weight |
399.86 g/mol |
InChI |
InChI=1S/C10H27Si3.ClH.In.H2O/c1-11(2,3)10(12(4,5)6)13(7,8)9;;;/h1-9H3;1H;;1H2/q;;+1;/p-1 |
InChI Key |
UKZBSGXOFIJACB-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In]Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


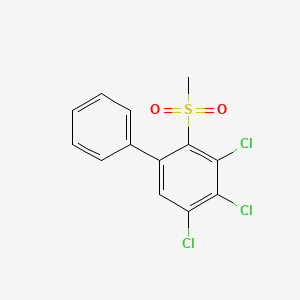
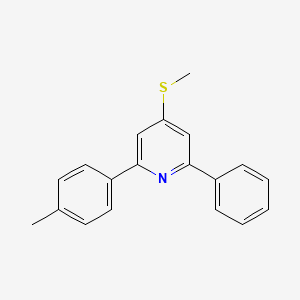
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
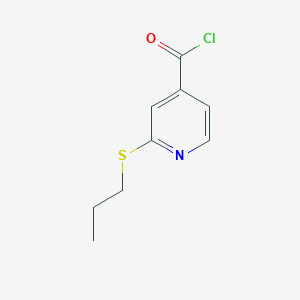
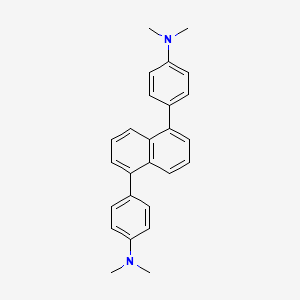
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
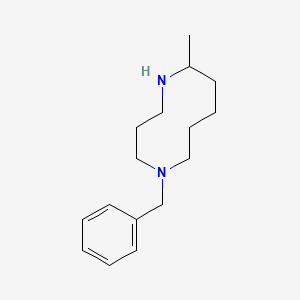
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
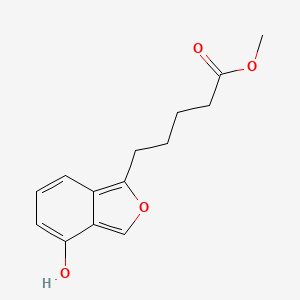
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
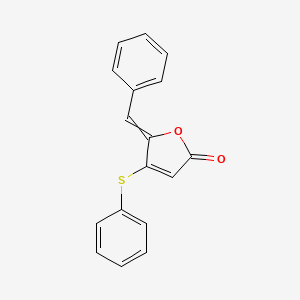
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

